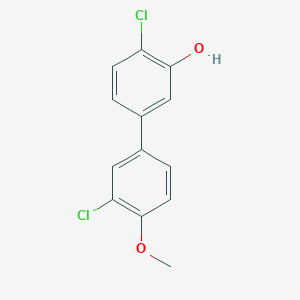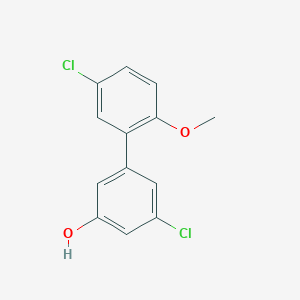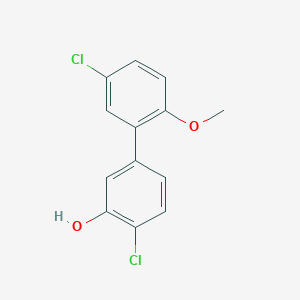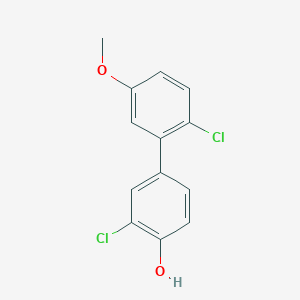
2-Chloro-4-(2-chloro-5-methoxyphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(2-chloro-5-methoxyphenyl)phenol, 95% (2C4C5MPP) is a chlorinated phenol used in a variety of scientific research applications. It is a white crystalline solid with a melting point of approximately 150°C. The compound is widely used in the synthesis of organic compounds and has been studied for its potential use in the treatment of diseases.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(2-chloro-5-methoxyphenyl)phenol, 95% has a variety of applications in scientific research. It is used in the synthesis of organic compounds, such as dyes, pharmaceuticals, and agrochemicals. It is also used in the synthesis of polymers, such as polyesters and polyurethanes. Additionally, it is used to synthesize other chlorinated phenols, such as 2-chloro-4-methoxy-5-hydroxyphenol and 2-chloro-4-hydroxy-5-methoxyphenol.
Wirkmechanismus
2-Chloro-4-(2-chloro-5-methoxyphenyl)phenol, 95% is a chlorinated phenol and, as such, has a wide range of physiological and biochemical effects. It is known to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins. In addition, it has been shown to inhibit the production of nitric oxide and to act as an antioxidant.
Biochemical and Physiological Effects
2-Chloro-4-(2-chloro-5-methoxyphenyl)phenol, 95% has been studied for its potential use in the treatment of diseases. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have anti-inflammatory, anti-bacterial, and anti-fungal effects. In addition, it has been shown to reduce pain and to have a protective effect on the liver.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-4-(2-chloro-5-methoxyphenyl)phenol, 95% is a useful compound for laboratory experiments due to its high purity and its ability to be synthesized in a variety of ways. It is also relatively inexpensive and easy to obtain. However, it is important to note that 2-Chloro-4-(2-chloro-5-methoxyphenyl)phenol, 95% is a chlorinated phenol and, as such, it can be toxic if not handled correctly. It is also important to note that it can react with other compounds and should be stored in a cool, dry place.
Zukünftige Richtungen
The potential applications of 2-Chloro-4-(2-chloro-5-methoxyphenyl)phenol, 95% are numerous and there is still much to be explored. Future research could focus on its potential use in the treatment of diseases, such as cancer and inflammation. Additionally, further research could be conducted to explore its potential use in the synthesis of other compounds, such as polymers and pharmaceuticals. Finally, further research could be conducted to explore its potential use in the production of biofuels and other renewable energy sources.
Synthesemethoden
2-Chloro-4-(2-chloro-5-methoxyphenyl)phenol, 95% can be synthesized through a reaction between 2-chloro-4-methoxy-5-hydroxyphenol and chlorine gas. The reaction occurs in an aqueous solution of sodium hydroxide and is catalyzed by a base such as sodium hydroxide, potassium hydroxide, or sodium carbonate. The reaction is exothermic and is typically conducted at temperatures between 25-50°C. The reaction produces 2-Chloro-4-(2-chloro-5-methoxyphenyl)phenol, 95% in a yield of 95%.
Eigenschaften
IUPAC Name |
2-chloro-4-(2-chloro-5-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O2/c1-17-9-3-4-11(14)10(7-9)8-2-5-13(16)12(15)6-8/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIHQFHWGSFJSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686071 |
Source


|
| Record name | 2',3-Dichloro-5'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2-chloro-5-methoxyphenyl)phenol | |
CAS RN |
1261921-22-5 |
Source


|
| Record name | 2',3-Dichloro-5'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



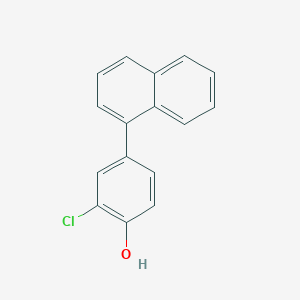


![3-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6381694.png)

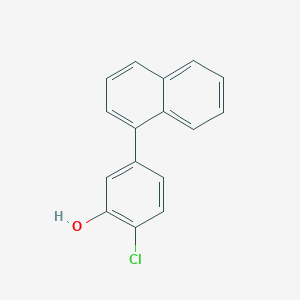

![2-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6381711.png)

